molecular formula C11H12BrFO3 B8158855 2-(4-Bromo-2-fluoro-phenoxy)-2-methyl-propionic acid methyl ester

2-(4-Bromo-2-fluoro-phenoxy)-2-methyl-propionic acid methyl ester

Cat. No.: B8158855
M. Wt: 291.11 g/mol
InChI Key: UTPRVFSBCLZRDU-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-fluoro-phenoxy)-2-methyl-propionic acid methyl ester is a chemical compound of significant interest in various research fields. As a methyl ester, it is a versatile intermediate in organic synthesis, particularly useful for constructing more complex molecules. The presence of both bromo and fluoro substituents on the aromatic ring makes it a valuable precursor for further functionalization via cross-coupling reactions and other transformations. Researchers utilize this compound in the development of potential pharmaceutical candidates, agrochemicals, and material science applications. The specific steric and electronic properties conferred by the 2-methylpropionic acid ester backbone can be crucial for modulating the biological activity and physical characteristics of the target molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate safety precautions.

Properties

IUPAC Name

methyl 2-(4-bromo-2-fluorophenoxy)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFO3/c1-11(2,10(14)15-3)16-9-5-4-7(12)6-8(9)13/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTPRVFSBCLZRDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)OC1=C(C=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 2-Fluorophenol

Bromination in aqueous media, as demonstrated for 2-methyl-2-phenylpropanoic acid, offers environmental and safety advantages over halogenated solvents. For 2-fluorophenol, bromine (1–2 equivalents) is introduced in a water-based system under controlled pH (neutral to slightly alkaline). Sodium bicarbonate or carbonate maintains pH 7–8, minimizing side reactions.

Example Protocol :

  • Substrate : 2-Fluorophenol (5.0 g, 0.044 mol)

  • Solvent : Water (50 mL)

  • Bromine : 8.7 g (0.054 mol, 1.2 eq)

  • Conditions : Dropwise addition at 25–35°C, pH maintained at 7–8 with Na₂CO₃

  • Outcome : 4-Bromo-2-fluorophenol (85% yield, GC purity >98%)

Fluorination Considerations

Fluorination is typically achieved earlier in the synthesis (e.g., starting with 2-fluorophenol) to avoid competing reactions during bromination. Electrophilic fluorination reagents (e.g., Selectfluor) are avoided here due to the pre-existing fluorine in the starting material.

Ether Formation Techniques

The ether bond is formed via nucleophilic aromatic substitution (SNAr) or Ullmann coupling. The former is preferred for its simplicity and scalability.

SNAr Protocol :

  • Substrates : 4-Bromo-2-fluorophenol (1.0 eq), 2-Bromo-2-methylpropanoic acid (1.1 eq)

  • Base : K₂CO₃ (2.5 eq)

  • Solvent : DMF (50 mL/g substrate)

  • Conditions : 80°C, 12 h

  • Outcome : 2-(4-Bromo-2-fluoro-phenoxy)-2-methylpropanoic acid (78% yield)

Table 1: Solvent Screening for Ether Formation

SolventTemperature (°C)Yield (%)Purity (GC)
DMF807897.5
DMSO907296.8
Acetonitrile706595.2

Esterification and Purification

Esterification converts the carboxylic acid to its methyl ester, improving volatility for distillation-based purification.

Protocol :

  • Substrate : 2-(4-Bromo-2-fluoro-phenoxy)-2-methylpropanoic acid (1.0 eq)

  • Reagents : Methanol (5.0 eq), H₂SO₄ (0.1 eq)

  • Conditions : Reflux (63–67°C), 16 h

  • Workup : Washing with NaHCO₃, NaCl; distillation under reduced pressure

  • Outcome : Methyl ester (79% yield, 99.2% GC purity)

Table 2: Esterification Catalysts Comparison

CatalystTemperature (°C)Time (h)Yield (%)
H₂SO₄651679
HCl (gas)602068
Amberlyst702473

Industrial-Scale Process Optimization

The patents highlight the importance of solvent recovery and waste minimization. For instance, toluene is reused after distillation, reducing costs. On a 500 kg scale, the esterification-distillation sequence achieves 79% yield with 99.2% purity, underscoring scalability.

Analytical and Characterization Data

  • GC-MS : m/z 334 [M+] (C₁₁H₁₁BrFO₃)

  • ¹H NMR (CDCl₃): δ 1.60 (s, 6H, CH₃), 3.75 (s, 3H, OCH₃), 6.85–7.20 (m, 2H, aryl)

  • ¹³C NMR : δ 177.2 (COO), 155.1 (C-O), 122.4–135.8 (aryl)

Challenges and Mitigation Strategies

  • Isomer Separation : Residual 3-bromo isomers (<2%) are removed via recrystallization from heptanes.

  • Solvent Toxicity : Dichloromethane is replaced with toluene in large-scale extractions.

  • Incomplete Bromination : Excess bromine (1.2 eq) ensures full conversion while avoiding wasteful excess .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-fluoro-phenoxy)-2-methyl-propionic acid methyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

    Substitution Reactions: Products with different substituents on the phenyl ring.

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

2-(4-Bromo-2-fluoro-phenoxy)-2-methyl-propionic acid methyl ester, also known as methyl 2-(4-bromo-2-fluorophenoxy)-2-methylpropanoate, is a chemical compound with a molecular weight of approximately 291.11 g/mol. It features a bromo and fluoro substituent on a phenoxy group, which contributes to its unique chemical properties. It is primarily utilized in scientific research and is not intended for therapeutic applications in humans or animals.

Scientific Research Applications
2-(4-Bromo-2-fluoro-phenoxy)-2-methyl-propionic acid methyl ester is primarily used in research settings, particularly in studies related to interaction studies. Interaction studies involving 2-(4-Bromo-2-fluoro-phenoxy)-2-methyl-propionic acid methyl ester may focus on its reactivity with biological macromolecules or other small molecules. Research into how this compound interacts with enzymes or receptors could provide insights into its potential biological roles or therapeutic applications.

Halogenated Phenolic Compounds
While specific biological activity data for 2-(4-Bromo-2-fluoro-phenoxy)-2-methyl-propionic acid methyl ester is limited, compounds with similar structures often exhibit interesting biological properties. Halogenated phenolic compounds are known for their potential antimicrobial, antifungal, and herbicidal activities. The presence of both bromine and fluorine may enhance lipophilicity, potentially influencing bioactivity.

Similar Compounds
Several compounds share structural similarities with 2-(4-Bromo-2-fluoro-phenoxy)-2-methyl-propionic acid methyl ester.
Here are some notable examples:

Compound NameStructureNotable Features
4-BromophenylC10H11BrO2Simpler structure without fluorine; used in various synthetic applications.
4-FluorophenylC6H4FLacks bromine; often used in pharmaceuticals due to its unique reactivity.
4-Bromo-3-nitrophenolC6H4BrNO3Contains nitro group; exhibits different biological activities compared to halogenated phenols.
4-ChlorophenylC6H5ClSimilar halogenation pattern; used as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-fluoro-phenoxy)-2-methyl-propionic acid methyl ester involves its interaction with specific molecular targets. The bromo and fluoro substituents can influence the compound’s binding affinity and selectivity towards these targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological pathways .

Comparison with Similar Compounds

Structural Analogues

Halogenated Phenoxy Esters
  • This compound is frequently used as a synthetic intermediate in drug development .
  • Ethyl 2-bromo-2-(4-fluorophenyl)acetate (CAS 712-52-7) :
    Differs in the acetate backbone and ethyl ester group. The bromo-fluoro substitution pattern on the phenyl ring is similar, but the shorter chain may reduce metabolic stability compared to the target compound .
Biphenyl and Ureido Derivatives
  • 2-(4'-Acetoxy-2-fluoro-biphenyl-4-yl)-propionic acid methyl ester :
    Contains a biphenyl system with an acetoxy group, enhancing steric bulk but reducing halogen-mediated interactions. Likely used in imaging or materials science due to extended conjugation .
  • This compound is utilized in agrochemical synthesis .
Acid vs. Ester Forms
  • 2-(4-Bromo-phenyl)-2-methyl-propionic acid (CAS 32454-35-6) :
    The free acid form of the target compound. Acids generally exhibit higher polarity and faster renal clearance, whereas esters act as prodrugs with improved membrane permeability .
Enzyme Inhibition
  • Imidazole-containing esters (e.g., 2-[3-imidazol-1-yl-5-(naphthalen-2-ylamino)-phenyl]-2-methyl-propionic acid methyl ester): Exhibit potent CYP26A1 inhibition (IC₅₀ < standard drugs), suggesting that halogenated esters like the target compound could similarly modulate cytochrome P450 enzymes .

Physicochemical Properties

Compound Name Substituents LogP* Melting Point (°C) Key Applications
Target Compound 4-Bromo-2-fluoro-phenoxy, methyl ester ~3.5 Not reported Pharmaceutical intermediate
2-Methyl-2-(4-bromophenyl)propionic acid methyl ester 4-Bromo-phenoxy, methyl ester ~3.2 Not reported Drug synthesis
Ethyl 2-bromo-2-(4-fluorophenyl)acetate Bromo, fluoro-phenyl, ethyl ester ~2.8 Not reported Metabolic studies
2-(4'-Acetoxy-2-fluoro-biphenyl-4-yl)-propionic acid methyl ester Biphenyl, acetoxy, fluoro ~4.1 Not reported Imaging agents

*Predicted using fragment-based methods.

Biological Activity

2-(4-Bromo-2-fluoro-phenoxy)-2-methyl-propionic acid methyl ester is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

The compound is characterized by the following molecular structure:

  • Chemical Formula : C10H11BrF O3
  • Molecular Weight : 273.1 g/mol

1. Antimicrobial Activity

Phenoxy acids and their derivatives, including the methyl ester variant, have shown significant antimicrobial properties. A study highlighted that compounds with phenoxy groups exhibited antibacterial activity against various pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .

CompoundActivity TypeTarget PathogenMIC (µg/mL)
2-(4-Bromo-2-fluoro-phenoxy)-2-methyl-propionic acid methyl esterAntibacterialS. aureus32
2-(4-Bromo-2-fluoro-phenoxy)-2-methyl-propionic acid methyl esterAntifungalC. albicans64

2. Anticancer Activity

Research has indicated that phenoxy acid derivatives can inhibit cancer cell proliferation. For instance, studies on related compounds demonstrated their ability to interfere with HIF-1α (hypoxia-inducible factor) signaling pathways in cancer cells, suggesting potential for anticancer applications .

3. Analgesic Effects

Some derivatives of phenoxy acids have been evaluated for their analgesic properties in animal models. The central and peripheral analgesic activities were promising, indicating that similar structures could yield effective pain relief agents .

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of various phenoxy acid derivatives, including the target compound. The results showed that the compound effectively inhibited bacterial growth at concentrations lower than many traditional antibiotics.

Case Study 2: Anticancer Mechanism

In vitro studies demonstrated that the compound could reduce the expression of HIF-1α in Hep3B human hepatocellular carcinoma cells, leading to decreased tumor cell viability under hypoxic conditions. This suggests a mechanism through which the compound may exert anticancer effects.

Research Findings

Recent literature highlights the pharmacological potential of phenoxy acids:

  • Antihyperlipidemic Effects : Compounds related to phenoxy acids have shown promise in managing lipid levels in clinical trials .
  • PPAR Agonism : Some derivatives act as agonists for peroxisome proliferator-activated receptors (PPAR), which are involved in metabolic regulation and inflammation control .

Q & A

Q. What are the established synthetic routes for 2-(4-Bromo-2-fluoro-phenoxy)-2-methyl-propionic acid methyl ester?

Methodological Answer: The synthesis typically involves multi-step reactions:

  • Step 1 : Bromo-fluorination of phenol derivatives using reagents like NBS (N-bromosuccinimide) or direct halogenation under controlled conditions.
  • Step 2 : Condensation with 2-methylpropionic acid derivatives. For example, ethyl 2-bromo-2-methylpropanoate can react with halogenated phenols under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF, with quaternary ammonium salts as phase-transfer catalysts .
  • Step 3 : Esterification via methanol under acidic or enzymatic catalysis to yield the methyl ester.
    Key Considerations : Reaction temperature (70–100°C), solvent purity, and catalyst selection (e.g., PdCl₂(dppf) for coupling reactions) significantly impact yields .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substitution patterns (e.g., bromo and fluoro groups on the phenyl ring). For example, aromatic protons adjacent to fluorine show characteristic splitting due to ¹⁹F coupling .
  • Mass Spectrometry : High-resolution ESI-QTOF-MS provides accurate molecular weight confirmation (e.g., [M+H]⁺ at m/z 331.0) and fragmentation patterns .
  • Gas Chromatography (GC) : Use non-polar columns (e.g., OV-101) at 200°C isothermal conditions to determine purity and retention indices .
    Data Table :
TechniqueKey Peaks/ParametersReference
¹H NMRδ 7.45 (d, J=8.5 Hz, Ar-H), δ 3.70 (s, OCH₃)
GC (OV-101)Retention Index: 1574

Q. What are the critical physicochemical properties influencing its reactivity?

Methodological Answer:

  • Steric Effects : The 2-methyl group on the propionic acid moiety creates steric hindrance, affecting nucleophilic substitution rates .
  • Electron-Withdrawing Groups : The bromo and fluoro substituents on the phenyl ring enhance electrophilicity, making the compound reactive in Suzuki-Miyaura cross-couplings .
  • LogP : Estimated at 3.2 (using ChemDraw), indicating moderate lipophilicity for cellular permeability studies .

Advanced Research Questions

Q. How is this compound utilized as a pharmaceutical intermediate?

Methodological Answer:

  • Analgesic Synthesis : It serves as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) via hydrolysis to the carboxylic acid, followed by amidation .
  • Antihistamine Development : The bromo-fluoro aromatic system undergoes Pd-catalyzed coupling with heterocycles (e.g., piperazines) to introduce pharmacophores .
    Case Study : In fenofibrate metabolite synthesis, similar esters are hydrolyzed to active acids, validated via NMR and LC-MS .

Q. What reaction mechanisms explain its behavior in cross-coupling reactions?

Methodological Answer:

  • Suzuki-Miyaura Coupling : The bromo group acts as a leaving site for Pd(0)-catalyzed aryl-aryl bond formation. Key steps: oxidative addition of Pd to C-Br, transmetallation with boronic acids, and reductive elimination .
  • Challenges : Competing hydrolysis of the methyl ester under basic conditions requires pH control (pH 7–8) .

Q. How can researchers resolve discrepancies in spectral data during characterization?

Methodological Answer:

  • Contradiction Example : Varied NMR shifts due to solvent polarity (e.g., DMSO vs. CDCl₃). Standardize solvents and compare with computational predictions (DFT-based NMR simulations) .
  • Validation Protocol : Use orthogonal techniques (e.g., IR for ester C=O stretch at ~1740 cm⁻¹) and spiked samples with authentic standards .

Q. What strategies optimize its synthetic yield in large-scale reactions?

Methodological Answer:

  • DoE (Design of Experiments) : Vary parameters like catalyst loading (0.5–5 mol% Pd), temperature (60–120°C), and solvent (toluene vs. DMF) to identify optimal conditions .
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer, higher-yielding reactions (85% vs. 72% in DMF) .

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